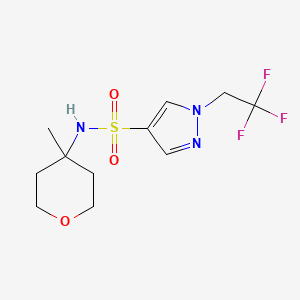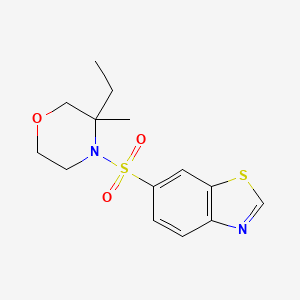
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole-based inhibitor that has shown promising results in the inhibition of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to a reduction in the production of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide are dependent on the target enzyme or protein being inhibited. The inhibition of cyclooxygenase-2, for example, leads to a reduction in the production of inflammatory mediators, which can result in a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide in lab experiments include its ability to selectively inhibit specific enzymes and proteins, which can lead to a reduction in unwanted side effects. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research involving 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide. These include the development of more potent and selective inhibitors, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a tool for studying enzyme and protein function.
In conclusion, 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide is a promising compound with potential applications in various fields of scientific research. Its ability to selectively inhibit specific enzymes and proteins makes it a valuable tool for studying enzyme and protein function and has potential applications in the treatment of various diseases. Further research is needed to determine its safety and efficacy and to develop more potent and selective inhibitors.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with 1,5-dimethylpyrazole-4-sulfonyl chloride followed by the addition of 1-methylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a base.
Aplicaciones Científicas De Investigación
The potential applications of 3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide in scientific research are vast. This compound has shown promising results in the inhibition of various enzymes and proteins such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition has potential applications in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-14(9-17-21(11)3)25(23,24)19-16(22)13-10-20(2)18-15(13)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFVRSTOVZQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC(=O)C2=CN(N=C2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)